molecular formula C16H20N4 B8139274 3-Phenyl-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine]

3-Phenyl-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine]

Número de catálogo: B8139274
Peso molecular: 268.36 g/mol
Clave InChI: FOHHFPKDRQVDDE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Phenyl-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine] is a heterocyclic compound featuring a fused imidazo[1,2-a]pyrazine core and a spiro-linked piperidine ring. The imidazo[1,2-a]pyrazine scaffold consists of a five-membered imidazole fused to a six-membered pyrazine ring, with a bridgehead nitrogen atom contributing to its aromatic and electronic properties . This compound has garnered interest in drug discovery due to the versatility of imidazo[1,2-a]pyrazines in modulating protein-protein interactions (PPIs) and kinase activity .

Propiedades

IUPAC Name

3-phenylspiro[6,7-dihydro-5H-imidazo[1,2-a]pyrazine-8,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4/c1-2-4-13(5-3-1)14-12-18-15-16(6-8-17-9-7-16)19-10-11-20(14)15/h1-5,12,17,19H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOHHFPKDRQVDDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=NC=C(N3CCN2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Imidazo[1,2-a]pyrazine Core Formation

The imidazo[1,2-a]pyrazine scaffold is typically synthesized via condensation reactions between 2-aminopyrazine derivatives and α-haloketones or α-hydroxyketones. For example:

  • Step 1 : Ethyl imidazo[1,2-a]pyrazine-2-carboxylate is treated with hydrazine hydrate to form hydrazide intermediates.

  • Step 2 : Condensation with aromatic aldehydes (e.g., benzaldehyde derivatives) yields acylhydrazones, which undergo cyclization under acidic conditions to form the imidazo[1,2-a]pyrazine core.

Key Conditions :

  • Solvent: Ethanol or methanol

  • Catalysts: Acetic acid (5–10 mol%)

  • Temperature: Reflux (70–80°C)

  • Yield: 64–74%

Spirocyclization with Piperidine

Spirojunction formation involves intramolecular cyclization or transition-metal-catalyzed coupling :

  • Method A : A piperidine precursor (e.g., N-protected 3-piperidone) undergoes Grignard addition with phenylmagnesium bromide, followed by elimination and hydrogenation to form the spiro-piperidine ring.

  • Method B : Silver(I)-catalyzed hydroamination of α-arylpropargyl-α-amino esters generates dehydroproline intermediates, which facilitate rhodium(III)-catalyzed C–H activation/[3+2] annulation with alkynes to form the spiro architecture.

Optimized Parameters :

  • Catalyst: Cp*Rh(III) (5 mol%)

  • Additives: AgOTf (30 mol%), Cu(OAc)₂ (1 equiv.)

  • Temperature: 80–100°C

  • Yield: 55–78%

One-Pot Three-Component Reactions

Iodine-Catalyzed Condensation

An efficient metal-free approach uses iodine to catalyze the reaction between:

  • 2-Aminopyrazine

  • Aryl aldehydes (e.g., benzaldehyde)

  • tert-Butyl isocyanide

Procedure :

  • Mix reactants in ethanol with iodine (10 mol%) at room temperature for 12–24 hours.

  • Mechanism involves imine formation, nucleophilic addition of isocyanide, and cyclization.

Advantages :

  • Mild conditions (25°C)

  • Broad substrate scope

  • Yield: 70–85%

Microwave-Assisted Synthesis

Microwave irradiation accelerates spirocyclization:

  • Combine 1,3-indandione, diamines, and nitroethene derivatives under microwave conditions (150°C, 20 min).

  • p-TSA (20 mol%) acts as a Brønsted acid catalyst.

Outcomes :

  • Reaction time reduced from 16 hours to 20 minutes

  • Yield: 61–85%

Transition-Metal-Catalyzed Approaches

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling introduces the phenyl group post-cyclization:

  • React spiro-intermediate with phenylboronic acid using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (3:1).

Performance :

  • Yield: 65–90%

  • Functional group tolerance: Electron-withdrawing/-donating substituents

Rhodium(III)-Catalyzed C–H Activation

A tandem C–H activation/[3+2] annulation strategy:

  • Substrate: 5-Aryl-2-(trifluoromethyl)-3,4-dihydro-2H-pyrrole-2-carboxylates

  • Alkyne coupling partners: Tolane derivatives

Conditions :

  • Catalyst: [Cp*RhCl₂]₂ (5 mol%)

  • Oxidant: Cu(OAc)₂·H₂O

  • Temperature: 80°C

  • Yield: 60–75%

Comparative Analysis of Methods

MethodKey StepsYield (%)ScalabilityLimitations
Multi-Step CyclizationCondensation → Spirocyclization55–78ModerateLengthy purification steps
One-Pot Iodine CatalysisThree-component condensation70–85HighLimited to aryl aldehydes
Microwave-AssistedAcid-catalyzed cyclization61–85HighSpecialized equipment needed
Pd-Catalyzed CouplingSuzuki-Miyaura cross-coupling65–90HighCostly catalysts
Rh-Catalyzed AnnulationC–H activation/[3+2] cyclization60–75ModerateSensitivity to oxygen

Critical Challenges and Solutions

Regioselectivity in Spirocyclization

  • Issue : Competing pathways lead to non-spiro byproducts.

  • Solution : Use bulky ligands (e.g., Cp* in Rh catalysis) to favor sterically controlled spirojunction.

Functional Group Compatibility

  • Issue : Nitro or ester groups may decompose under strong acids.

  • Solution : Employ mild Brønsted acids (e.g., p-TSA) or Lewis acids (e.g., AgOTf).

Scalability of Metal-Catalyzed Methods

  • Issue : High catalyst loading increases costs.

  • Solution : Catalyst recycling or low-loading systems (e.g., 2 mol% Pd nanoparticles) .

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{2{Design, synthesis and biological evaluation of benzo-[ d ]-imidazo-2,1 ...[{{{CITATION{{{_1{Pyrrolopyrazine derivatives: synthetic approaches and biological ...](https://link.springer.com/article/10.1007/s00044-021-02792-9).

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Formation of substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

  • Molecular Formula : C16H20N4
  • Molecular Weight : 268.36 g/mol
  • CAS Number : 1422062-40-5

The unique spiro structure of this compound allows it to interact with biological targets in novel ways, making it a subject of interest in drug development.

Anticancer Properties

Research indicates that compounds similar to 3-Phenyl-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine] exhibit anticancer effects. For instance, studies have shown that imidazo[1,2-a]pyrazine derivatives can inhibit tumor growth and induce apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines and reduce the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), a key regulator of inflammation. Such effects make it a candidate for treating inflammatory diseases.

Neurological Applications

The spiro compound is also being investigated for its neuroprotective effects. Preliminary studies indicate that it may protect neuronal cells from oxidative stress and apoptosis. This could have implications for developing treatments for neurodegenerative disorders such as Alzheimer's disease.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a derivative of the spiro compound significantly reduced the viability of various cancer cell lines in vitro. The study utilized assays such as MTT and flow cytometry to assess cell death and proliferation rates.

Case Study 2: Anti-inflammatory Mechanism

In another research project focused on inflammatory responses, the compound was shown to decrease levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha) in lipopolysaccharide (LPS)-stimulated macrophages. This highlights its potential as a therapeutic agent in conditions like rheumatoid arthritis.

Mecanismo De Acción

The mechanism by which 3-Phenyl-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine] exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the observed biological activities. The exact molecular targets and pathways would depend on the specific biological context in which the compound is studied.

Comparación Con Compuestos Similares

Structural and Electronic Features

Table 1: Structural Comparison of Imidazo[1,2-a]pyrazine Derivatives

Compound Core Structure Key Substituents Spiro/N-Substitution
Target Compound Imidazo[1,2-a]pyrazine + spiro-piperidine 3-Phenyl, 6,7-dihydro Spiro linkage at position 8
8-Amino-imidazo[1,2-a]pyrazine Imidazo[1,2-a]pyrazine 8-Amino, variable linkers Linear PEG-carbamate linkers
Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Variable aryl/alkyl groups Non-spiro, planar bicyclic
Imidazo[1,2-c]pyrimidine Imidazo[1,2-c]pyrimidine 6-Nitrogen substitution Non-spiro, fused pyrimidine

Key Observations :

  • Nitrogen positioning (e.g., pyrazine vs. pyridine/pyrimidine) significantly impacts electronic density and hydrogen-bonding capacity. For instance, imidazo[1,2-a]pyridines lacking additional nitrogens exhibit lower MIC values (1–2 μM) against mycobacteria compared to pyrazine/pyrimidine analogs (5–9 μM) .

Key Comparisons :

  • Anticancer Activity: The target compound’s 3-phenyl group may improve lipophilicity and membrane permeability compared to coumarin hybrids (IC50 = 11–13 μM) . However, non-spiro derivatives like 12b (imidazo[1,2-a]pyridine) show superior potency (IC50 = 11 μM vs. Hep-2, MCF-7) .
  • Antiviral Activity : Imidazo[1,2-a]pyrazines with 2-phenyl substitutions inhibit CDK9 (IC50 ~50 nM) and SARS-CoV-2 replication, suggesting substituent position (2- vs. 3-phenyl) critically modulates efficacy .
Physicochemical and Fluorescence Properties
  • For example, pyrazine derivatives (e.g., 10i) emit at 850 nm in acetonitrile, while pyridine analogs (12i) emit at lower wavelengths .
  • Solubility: Spiro systems often exhibit lower aqueous solubility than linear analogs due to increased hydrophobicity. Derivatives with PEG linkers (e.g., 8-amino-imidazo[1,2-a]pyrazine) show improved solubility but reduced potency .

Key Insights :

  • The target compound’s synthesis likely involves Grignard addition to 6-chloroimidazo[1,2-a]pyrazine followed by DDQ oxidation, yielding 37–78% .
  • Spiro systems require stringent control of moisture and temperature to prevent ring-opening, unlike non-spiro analogs .

Actividad Biológica

3-Phenyl-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine] is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C16H20N4
  • Molecular Weight : 268.36 g/mol
  • CAS Number : 1422062-40-5

The compound features a spiro structure that combines imidazo and piperidine moieties, which are known to contribute to various biological activities.

Biological Activity Overview

Research indicates that compounds with similar structural characteristics exhibit a range of biological activities, including:

  • Anticancer Activity : Many derivatives of imidazo and piperidine compounds have shown efficacy against various cancer cell lines.
  • Antimicrobial Properties : Some studies suggest potential antimicrobial effects.
  • Neuroprotective Effects : Compounds in this class may also exhibit neuroprotective properties.

Anticancer Activity

A study evaluating the cytotoxic effects of related compounds found that several imidazo-piperidine derivatives demonstrated significant activity against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer). For instance, compounds with similar spiro structures showed IC50 values in the low micromolar range, indicating potent anticancer activity.

CompoundCell LineIC50 (µM)
3aA54910.4
3bMCF-79.1
3cHCT-11612.5

These findings suggest that modifications to the core structure can enhance biological activity and selectivity for specific cancer types .

Antimicrobial Activity

The antimicrobial potential of imidazo-piperidine derivatives has been explored in various studies. For example, certain compounds have shown effectiveness against bacterial strains, indicating their possible application as antimicrobial agents. The exact mechanisms are still under investigation but may involve interference with bacterial cell wall synthesis or inhibition of essential enzymes.

Neuroprotective Effects

Recent research has highlighted the neuroprotective capabilities of related compounds. For instance, derivatives were tested for their ability to protect neuronal cells from oxidative stress-induced damage. The results indicated that some compounds could significantly reduce cell death in models of neurodegeneration, suggesting their potential use in treating neurodegenerative diseases.

Case Studies and Research Findings

  • Cytotoxicity Assays : In vitro assays using the MTT method demonstrated that spiro-imidazo derivatives exhibit varying degrees of cytotoxicity against multiple cancer cell lines. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the piperidine ring could enhance potency .
  • Mechanistic Studies : Further investigations into the mechanism of action revealed that some derivatives induce apoptosis in cancer cells through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent cell death .
  • In Vivo Studies : Animal model studies are necessary to confirm the therapeutic potential observed in vitro. Preliminary results indicate promising outcomes in tumor reduction when administered at specific dosages.

Q & A

Q. What synthetic methodologies are commonly employed to synthesize imidazo[1,2-a]pyrazine derivatives, including spiro variants?

The iodine-catalyzed three-component cyclocondensation of 2-aminopyrazine, aryl aldehydes, and tert-butyl isocyanide in ethanol is a robust method. This approach yields imidazo[1,2-a]pyrazines with high purity (>98%) and moderate-to-good yields (50–91%). Key parameters include 0.5 mol% iodine, room temperature, and ethanol as the optimal solvent .

Q. How is structural characterization of imidazo[1,2-a]pyrazine derivatives validated?

Essential techniques include:

  • NMR spectroscopy : To confirm substituent positions (e.g., tert-butyl group at δ1.09 ppm in 1^1H NMR).
  • ESI-HRMS : For molecular ion verification (e.g., [M + H]+ peaks matching calculated masses).
  • X-ray crystallography : Resolves spirocyclic configurations and hydrogen-bonding networks in solid-state structures .

Q. What biological targets are associated with imidazo[1,2-a]pyrazine scaffolds?

Reported targets include:

  • Acetylcholinesterase (AChE) : Derivatives like 8-(piperazin-1-yl)imidazo[1,2-a]pyrazines show moderate inhibition (IC50_{50} values in µM range) for Alzheimer’s disease research .
  • Bacterial type IV secretion systems : 8-Amino derivatives inhibit VirB11 ATPases (e.g., HP0525), suggesting antibacterial potential .
  • Topoisomerase IIα : N-fused imidazopyrazines block ATP-binding sites, inducing apoptosis in cancer cells .

Advanced Research Questions

Q. How can iodine-catalyzed synthesis be optimized for spiro-imidazo[1,2-a]pyrazine derivatives?

  • Solvent selection : Ethanol achieves higher yields (vs. MeOH, H2_2O, or toluene) due to better solubility and precipitation of pure products .
  • Catalyst loading : 0.5 mol% iodine is optimal; higher concentrations (10 mol%) do not improve yields significantly .
  • Post-synthetic modifications : Nitro-to-amine reductions (using Pd/C and hydrazine hydrate) enhance bioactivity (e.g., anticancer properties) .

Q. What strategies resolve contradictions in bioactivity data between in vitro and cellular assays?

  • Purity validation : Use reverse-phase HPLC (e.g., C18 column with CH3_3CN:H2_2O mobile phase) to confirm >98% purity and exclude impurities as confounding factors .
  • Metabolic stability assays : Evaluate compound stability in liver microsomes to identify rapid degradation (e.g., thiocyanate metabolite formation in imidazo[1,2-a]pyrazines) .

Q. How do substituent variations on the phenyl ring influence pharmacological activity?

  • Electron-withdrawing groups (e.g., NO2_2) : Enhance fluorescence properties but may reduce anticancer activity. Reduction to NH2_2 groups restores potency .
  • Hydrophobic substituents (e.g., CF3_3) : Improve target binding (e.g., Syk kinase inhibition for autoimmune disorders) via hydrophobic pocket interactions .

Q. What computational methods support rational design of imidazo[1,2-a]pyrazine derivatives?

  • Molecular docking : Predict binding poses at ATP-binding sites (e.g., topoisomerase IIα) .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over time (e.g., 20 ns trajectories to validate binding modes) .

Methodological Considerations

Q. How to design dual-functional derivatives (e.g., AChE inhibitors with antioxidant activity)?

  • In vitro assays :
  • AChE inhibition : Modified Ellman’s method using donepezil as a positive control .
  • Antioxidant activity : DPPH/ABTS radical scavenging assays with ascorbic acid as a reference .
    • Structural optimization : Introduce phenolic -OH or piperazine groups to enhance radical scavenging without compromising AChE affinity .

Q. What analytical approaches validate spirocyclic conformation in derivatives?

  • NOESY NMR : Detects through-space interactions between spiro-linked piperidine and imidazo-pyrazine rings.
  • Density functional theory (DFT) : Calculates energy-minimized conformers and compares with experimental data (e.g., bond angles from X-ray structures) .

Q. How to address low solubility in pharmacological assays?

  • Prodrug strategies : Introduce phosphate or acetate esters at NH groups, which hydrolyze in vivo .
  • Co-solvent systems : Use DMSO:PBS (1:9) for in vitro studies, ensuring <0.1% DMSO to avoid cytotoxicity .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.